2,3-Difluoro-6-methylbenzaldehyde

Description

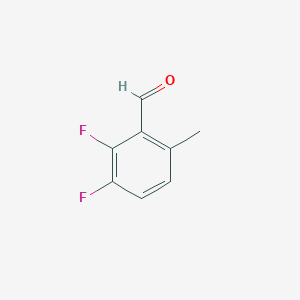

2,3-Difluoro-6-methylbenzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₈H₆F₂O. It features a methyl group at the 6-position and fluorine atoms at the 2- and 3-positions of the benzaldehyde scaffold. Fluorinated benzaldehydes are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects, which modulate reactivity and binding interactions .

Properties

IUPAC Name |

2,3-difluoro-6-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHQFSYRNHHSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-methylbenzaldehyde can be achieved through several methods. One common approach involves the use of 3,4-difluoroanisole as a starting material. The synthetic route typically includes the following steps:

Halogenation: The starting material, 3,4-difluoroanisole, is subjected to halogenation using anhydrous magnesium chloride and n-butyllithium to introduce the fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

Oxidation: 2,3-Difluoro-6-methylbenzoic acid.

Reduction: 2,3-Difluoro-6-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-6-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,3-Difluoro-6-methylbenzaldehyde with key analogs:

Key Differences and Trends

Alkoxy (-OR): Increases solubility in organic solvents and resonance stabilization; larger groups (e.g., isopropoxy) introduce steric effects . Hydroxy (-OH): Enables hydrogen bonding and coordination chemistry, useful in catalysis . Nitro (-NO₂): Strong electron withdrawal directs electrophilic substitution and increases reactivity in reduction reactions .

Synthetic Accessibility :

- Methoxy and ethoxy derivatives are commercially available (e.g., Biopharmacule Speciality Chemicals lists 2,3-difluoro-6-methoxybenzaldehyde ), while methyl analogs may require custom synthesis.

Biological Activity

2,3-Difluoro-6-methylbenzaldehyde is an organic compound with significant potential in biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The fluorine substituents enhance the compound's binding affinity to enzymes and receptors, potentially improving its metabolic stability. This feature makes it an attractive candidate for drug design, particularly in targeting pathways related to cancer and inflammation.

Biological Activities

- Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties. It has been shown to stabilize microtubules, which are critical for cell division. In studies involving QBI-293 cells, compounds similar to this compound demonstrated significant alterations in acetylated α-tubulin levels at concentrations as low as 1 μM . This stabilization disrupts normal mitotic processes, leading to apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may modulate the activity of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. This aspect is under investigation for its potential application in developing new antimicrobial agents.

Case Study 1: Microtubule Stabilization

In a study evaluating microtubule-stabilizing agents, this compound was included among several tested compounds. It was found to significantly increase acetylated α-tubulin levels at concentrations of 1 μM and 10 μM compared to control groups treated with DMSO. This effect is crucial as it indicates the compound's potential role in inhibiting cancer cell proliferation through disruption of microtubule dynamics .

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory effects of difluorinated benzaldehydes, including this compound. The findings suggested that these compounds could inhibit the expression of inflammatory markers in vitro, providing a basis for their use in treating inflammatory diseases.

Comparative Analysis

To understand the unique properties of this compound better, a comparison with structurally similar compounds is useful:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,3-Difluoro-4-methylbenzaldehyde | Similar fluorination pattern but different methyl position | Moderate anticancer activity |

| 2,3-Difluoro-5-methylbenzaldehyde | Different methyl positioning affects reactivity | Limited data on biological activity |

| 2,3-Difluoro-6-methylbenzoic acid | Acidic functional group alters interaction dynamics | Explored for anti-inflammatory properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.